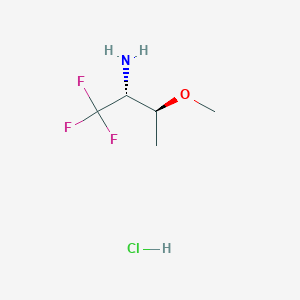
rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride is a chiral compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-3-methoxybutane and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The methoxy group may contribute to its binding affinity and specificity for certain receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid
- rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride
- rac-(2R,3S)-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride is unique due to its specific combination of trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C5H11ClF3NO |
|---|---|
Peso molecular |
193.59 g/mol |
Nombre IUPAC |
(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4+;/m0./s1 |
Clave InChI |
AEMHZVPYXKGLQZ-RFKZQXLXSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(F)(F)F)N)OC.Cl |
SMILES canónico |
CC(C(C(F)(F)F)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
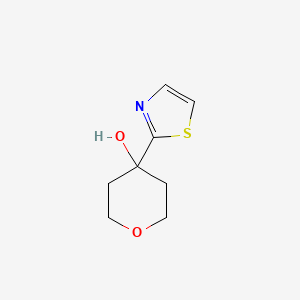
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
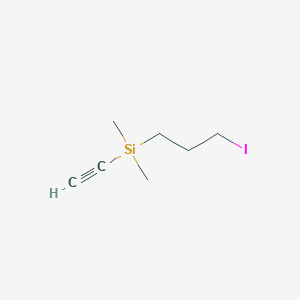
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
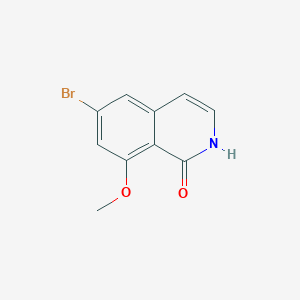
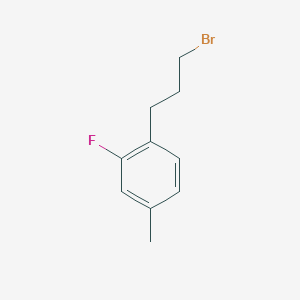
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
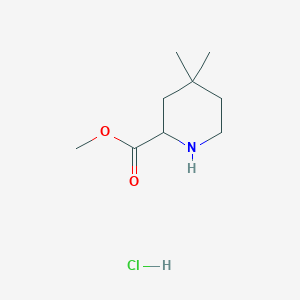
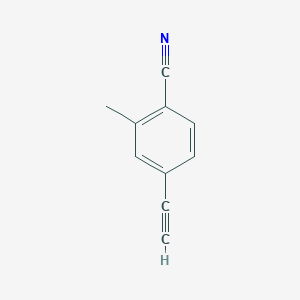

![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
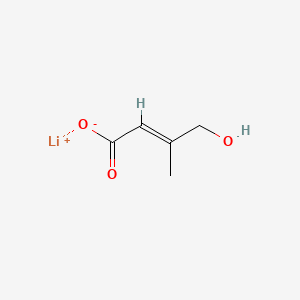
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
